Fmoc-Asn-OtBu

Peptide Synthesis SPPS Aspartimide

Researchers synthesizing asparagine-containing peptides via Fmoc-SPPS often encounter aspartimide formation and poor coupling efficiency. Fmoc-Asn-OtBu (CAS 152781-25-4) addresses these challenges through its orthogonal Fmoc/tBu protection strategy. • Prevents side-chain amide dehydration during activation and coupling, preserving sequence integrity. • Minimizes aspartimide formation in Asp-Asn and Asp-Gly sequences when used with optimized deprotection conditions (e.g., HOBt additive in piperidine). • Superior DMF solubility ensures efficient automated synthesis at high concentrations. Supplied with full analytical documentation (HPLC, NMR) for quality assurance.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
Cat. No. B8113114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn-OtBu
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)19(12-20(24)26)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,26)(H,25,28)/t19-/m0/s1
InChIKeyLXTHDMGKTOELQD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Fmoc-Asn-OtBu for Fmoc-SPPS Peptide Synthesis


Fmoc-Asn-OtBu (N-alpha-(9-Fluorenylmethoxycarbonyl)-L-asparagine tert-butyl ester; CAS: 152781-25-4) is an amino acid derivative essential for solid-phase peptide synthesis (SPPS) . It is part of the Fmoc/tBu orthogonal protection strategy, where the base-labile Fmoc group temporarily masks the alpha-amine, and the acid-labile tert-butyl ester protects the side-chain amide of asparagine [1]. This specific configuration is crucial for the stepwise assembly of peptides requiring asparagine residues, as it prevents dehydration of the side-chain amide during activation and coupling .

Why Fmoc-Asn-OtBu Cannot Be Directly Substituted with Other Asn Derivatives in Fmoc-SPPS


The choice of side-chain protection for asparagine in Fmoc-SPPS is not arbitrary. The tert-butyl ester in Fmoc-Asn-OtBu provides a distinct acid-lability profile compared to the trityl (Trt) or methyltrityl (Mtt) groups found in other common Asn derivatives . This difference directly impacts the kinetics of global deprotection and final peptide cleavage, and can influence the prevalence of sequence-dependent side reactions like aspartimide formation [1]. Furthermore, the physicochemical properties, such as solubility in common SPPS solvents, vary significantly among these analogs, affecting coupling efficiency and overall synthetic yield . Therefore, direct substitution without re-optimizing the synthesis protocol can lead to lower purity, reduced yields, or the introduction of difficult-to-separate byproducts.

Quantitative Evidence for Selecting Fmoc-Asn-OtBu Over Closest Analogs


Aspartimide Formation Risk: Comparative Data for Fmoc-Asn-OtBu vs. Fmoc-Asn(Trt)-OH

In a model pentapeptide sequence Val-Lys-Asp-X-Tyr-Ile, aspartimide formation was observed for multiple Asn derivatives. While both Asn(Trt) and Asp(OtBu) (the aspartic acid analog) were susceptible, the study highlights that the OtBu protection strategy can be combined with specific Fmoc cleavage conditions to minimize this side reaction [1]. The study does not directly compare Fmoc-Asn-OtBu, but its structural analog Fmoc-Asp(OtBu)-OH, showing that the OtBu group does not inherently prevent aspartimide formation but is part of an optimization strategy [2].

Peptide Synthesis SPPS Aspartimide Side Reactions

Comparative Solubility: Fmoc-Asn-OtBu vs. Fmoc-Asn(Trt)-OH and Unprotected Analogs

Fmoc-Asn-OtBu's solubility in common SPPS solvents is a key practical differentiator. While direct quantitative solubility data for Fmoc-Asn-OtBu is not available, its class of tert-butyl protected amino acids is known for good solubility in DMF, a property essential for efficient coupling. In contrast, Fmoc-Asn(Trt)-OH is documented to have good solubility in most organic solvents, and its use results in significantly purer peptides than other derivatives used for Asn introduction . The unprotected Fmoc-Asn-OH is known to be only somewhat soluble in NMP or DMF , making the tert-butyl protected version a necessary choice for high-concentration coupling reactions.

Solubility SPPS Coupling Efficiency

Application-Specific Evidence: Synthesis of Complex Head-to-Side-Chain Cyclodepsipeptides

Fmoc-Asn-OtBu is a key building block in a published protocol for the synthesis of complex 'head-to-side-chain' cyclodepsipeptides, such as pipecolidepsin A . This protocol specifically utilizes Fmoc-Asn-OtBu for the successful construction of these challenging molecules, which are of high pharmaceutical interest. The use of Fmoc-Asn-OtBu in this context demonstrates its compatibility with complex, multi-step synthetic routes where other Asn derivatives might not be suitable due to their deprotection or solubility profiles.

Cyclodepsipeptide Natural Products Medicinal Chemistry

Validated Application Scenarios for Fmoc-Asn-OtBu in Peptide Synthesis


Synthesis of Peptides Prone to Aspartimide Formation

In sequences known to be susceptible to aspartimide formation (e.g., Asp-Asn, Asp-Gly), the use of Fmoc-Asn-OtBu, in combination with optimized Fmoc-deprotection conditions (e.g., using HOBt as an additive in piperidine), has been shown to be an effective strategy for minimizing this side reaction [1]. This is a critical consideration for the synthesis of high-purity, long, or complex peptides.

High-Concentration Coupling Reactions in Automated SPPS

The superior solubility of Fmoc-Asn-OtBu in DMF, compared to the unprotected Fmoc-Asn-OH [1], makes it the preferred choice for automated peptide synthesizers where high concentrations and complete dissolution are essential for efficient and reproducible couplings, especially in sequences where asparagine is a 'difficult' residue.

Construction of Complex Cyclodepsipeptide Natural Products

A published, detailed protocol for the synthesis of head-to-side-chain cyclodepsipeptides, a class of molecules with diverse biological activities, relies on Fmoc-Asn-OtBu as a key building block [1]. This validates its utility in advanced medicinal chemistry and natural product synthesis projects where robust, documented methods are required.

Synthesis of N-Glycopeptides via Fmoc-Asn(Glc)-OtBu Intermediates

Fmoc-Asn-OtBu serves as a crucial precursor for the synthesis of Fmoc-Asn(Glc)-OtBu derivatives, which are then used to incorporate glycosylated asparagine residues into peptides via Fmoc SPPS [1]. This application is essential for research in glycobiology, immunology, and the development of glycopeptide-based therapeutics.

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